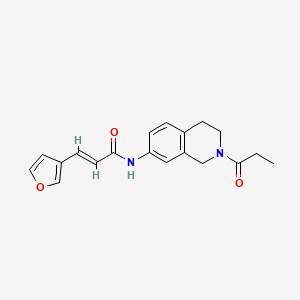

(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-19(23)21-9-7-15-4-5-17(11-16(15)12-21)20-18(22)6-3-14-8-10-24-13-14/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,22)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCVPMNZVXGOKO-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl acrylamide intermediate, followed by the introduction of the tetrahydroisoquinoline moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylamide group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the acrylamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to the structural characteristics that may influence biological activity. Its unique combination of furan and tetrahydroisoquinoline suggests possible interactions with biological targets such as enzymes and receptors.

- Anticancer Activity : Preliminary studies indicate that derivatives of tetrahydroisoquinoline possess anticancer properties. The furan moiety may enhance the bioactivity of the compound by facilitating interactions with cancer cell pathways.

- Antimicrobial Properties : Research has shown that compounds containing furan rings often exhibit antimicrobial activity. The specific interactions of this compound with bacterial membranes or enzymes could be a focus for further exploration.

Materials Science

The compound's stability and reactivity make it suitable for developing advanced materials.

- Polymer Development : As an acrylamide derivative, it can be utilized in synthesizing polymers or coatings with specific properties. Its ability to undergo polymerization reactions can lead to materials with enhanced mechanical or thermal stability.

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis.

- Building Block for Complex Molecules : Its structure allows it to participate in nucleophilic or electrophilic substitution reactions, making it a useful building block for synthesizing more complex molecules in pharmaceutical research.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of tetrahydroisoquinoline derivatives found that modifications to the structure significantly impacted cytotoxicity against various cancer cell lines. The incorporation of the furan ring into the structure led to enhanced activity compared to other derivatives lacking this feature.

Case Study 2: Antimicrobial Screening

Research evaluating the antimicrobial properties of furan-containing compounds demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining efficacy.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan ring and tetrahydroisoquinoline moiety can engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectroscopic Properties

A comparison of key properties from and inferred data for the target compound is outlined below:

Notes:

- The target compound’s molecular weight (~369.42 g/mol) is higher due to the tetrahydroisoquinoline moiety.

- Its melting point and spectral data are unreported in the provided evidence but could resemble trends in analogs (e.g., aromatic proton shifts in $ ^1H $ NMR).

Biological Activity

(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H22N2O2

- Molecular Weight : 310.39 g/mol

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that compounds targeting these receptors can influence various neurological and physiological processes.

- Positive Allosteric Modulation : The compound acts as a positive allosteric modulator of α7 nAChRs, enhancing receptor activity without directly activating the receptor itself. This modulation is crucial in regulating neurotransmitter release and improving synaptic plasticity.

- Anxiolytic Effects : Studies have demonstrated that related compounds exhibit anxiolytic-like effects in animal models. For instance, a similar compound, 3-furan-2-yl-N-p-tolyl-acrylamide, showed significant anxiolytic activity at specific dosages when tested in mice .

Study 1: Anxiolytic Activity

A study investigated the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide in mice. The findings indicated:

- Dosage Response : Anxiolytic effects were observed at doses of 0.5 mg/kg and increased with chronic treatment.

- Mechanism : The anxiolytic activity was inhibited by methyllycaconitine, confirming the involvement of α7 nAChRs .

Study 2: Vascular Smooth Muscle Cell Proliferation

Another study focused on a structurally related compound, demonstrating its ability to inhibit the proliferation and migration of vascular smooth muscle cells (SMCs). Key results included:

- Inhibition of Neointima Formation : The compound reduced neointima formation in a balloon-injured rat model.

- Mechanistic Insights : It suppressed matrix metalloproteinase activity and COX-2 expression in SMCs, indicating potential antiarteriosclerotic effects .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide?

The synthesis typically involves a multi-step process:

- Step 1 : Coupling of furan-3-carboxaldehyde with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the acrylamide backbone .

- Step 2 : Reaction of the intermediate with 2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine under EDCI/DMAP catalysis in anhydrous DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) yields the final product with >95% purity .

- Key Parameters : Temperature (0–5°C for acylation), solvent polarity (DMF for solubility), and inert atmosphere (N₂) to prevent oxidation .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- 1H/13C NMR : Peaks for the acrylamide double bond (δ 6.2–6.8 ppm, J = 15–16 Hz) and furan protons (δ 7.4–7.6 ppm) confirm the (E)-configuration and heterocyclic substituents .

- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₁N₂O₃: 325.1547) .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O acrylamide) and ~3100 cm⁻¹ (furan C-H) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., A-431, U251) using MTT assays, with IC₅₀ values compared to reference drugs like cisplatin .

- Enzyme inhibition : Test against kinases (e.g., EGFR, PDGFR-β) via ELISA-based phosphorylation assays .

- Solubility : Measure in DMSO/PBS mixtures to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can reaction mechanisms for acrylamide derivatization be investigated?

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and rate-determining steps .

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer in acylation steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for stereoselective reactions .

Q. What strategies improve structure-activity relationships (SAR) for this compound?

-

Substituent Variation : Replace the furan-3-yl group with thiophene or pyridine rings to assess electronic effects on bioactivity .

-

Pharmacophore Mapping : Overlay 3D structures (e.g., Schrödinger Phase) to identify critical hydrogen-bonding (hydroxyl group) and π-π stacking (tetrahydroisoquinoline) motifs .

-

Data Table :

Substituent IC₅₀ (μM) EGFR LogP Furan-3-yl 0.45 2.8 Thiophen-3-yl 0.62 3.1 Pyridin-4-yl 1.20 1.9

Q. How can stereochemical ambiguities in the acrylamide moiety be resolved?

- X-ray Crystallography : Use SHELXL (via Olex2) for single-crystal structure determination .

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol) to separate enantiomers .

- VCD Spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to assign absolute configuration .

Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be addressed?

- 2D NMR : Perform COSY and NOESY to resolve overlapping signals and confirm spatial proximity of protons .

- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening .

- DFT-NMR Predictions : Use ACD/Labs or MestReNova to simulate spectra and match experimental data .

Methodological Notes

- Data Reproducibility : Calibrate instruments (e.g., NMR shimming, MS tuning) before replicate experiments .

- Statistical Validation : Apply ANOVA to compare bioactivity data across ≥3 independent trials .

- Ethical Compliance : Follow institutional guidelines for handling cytotoxic compounds (e.g., waste disposal, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.